Ethynyl Estradiol 3-Sulfate Sodium Salt is a sodium salt derivative of ethynyl estradiol, a synthetic estrogen used primarily in contraceptive formulations and hormone replacement therapy. This compound is significant in pharmacology and toxicology due to its role as a metabolite of ethynyl estradiol, contributing to its biological effects and pharmacokinetics. The chemical formula for Ethynyl Estradiol 3-Sulfate Sodium Salt is , with a molecular weight of approximately 398.45 g/mol .
Ethynyl Estradiol 3-Sulfate Sodium Salt can be synthesized through several methods, primarily involving the sulfation of ethynyl estradiol. The process typically includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and prevent side reactions. The final product is characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of Ethynyl Estradiol 3-Sulfate Sodium Salt features a steroid backbone with an ethynyl group at the 17-position and a sulfate group at the 3-position. The structural representation can be summarized as follows:
C[C@@]12CCC3=CC(OS(=O)(O[Na])=O)=CC=C3[C@@]1([H])CC[C@]4(C)[C@](O)(C#C)CC[C@@]24[H]
This structure allows for interactions with estrogen receptors, influencing various biological pathways .
Ethynyl Estradiol 3-Sulfate Sodium Salt participates in various chemical reactions typical of steroid compounds, including:
These reactions are significant for understanding the metabolism of ethynyl estradiol in vivo, where enzymatic activity can lead to various metabolites influencing therapeutic efficacy and safety profiles .
Ethynyl Estradiol 3-Sulfate Sodium Salt primarily acts as a prodrug that influences estrogen receptor activity. Upon administration, it may be converted into active forms that bind to estrogen receptors (ERs), leading to:
Studies indicate that modifications at the 3-hydroxyl position affect the binding affinity and activity towards estrogen receptors, highlighting the importance of this compound in estrogenic activity modulation .
These properties are critical for formulation development in pharmaceutical applications.
Ethynyl Estradiol 3-Sulfate Sodium Salt is utilized in various scientific applications including:
The compound's role as a metabolite provides insights into the pharmacokinetics of ethynyl estradiol-based therapies .
Ethynyl estradiol 3-sulfate sodium salt (C₂₀H₂₃NaO₅S) is a steroidal sulfate ester characterized by a sodium counterion stabilizing the anionic sulfate group at the C3 position of the phenolic A-ring. The core structure retains the ethynyl group at C17, a defining feature of the parent synthetic estrogen 17α-ethynylestradiol (EE). Its molecular weight is 398.45 g/mol, with the sodium salt contributing to its crystalline solid form [1] [3]. The compound exhibits specific stereochemistry: the 8R,9S,13S,14S,17R configuration ensures its bioactivity aligns with estrogen receptor binding. Unlike unconjugated EE, the sulfate moiety introduces polarity, reducing passive membrane diffusion. No significant isomeric variants are reported for the 3-sulfate position, though isomeric sulfation at C17 occurs but is metabolically minor [2] [10].
Table 1: Structural Identifiers of Ethynyl Estradiol 3-Sulfate Sodium Salt
Property | Value |
---|---|
CAS Registry Number | 724762-79-2 |
Molecular Formula | C₂₀H₂₃NaO₅S |
Exact Mass | 398.45 g/mol |
IUPAC Name | Sodium (8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl sulfate |
Canonical SMILES | C[C@@]12C@([H])[C@@]3([H])C@@([H])C4=CC=C(OS(=O)(O[Na])=O)C=C4CC3 |
The sulfate conjugation profoundly alters the physicochemical behavior of EE. The sodium salt form enhances water solubility (>50 mg/mL), facilitating biological transport in aqueous environments. It displays limited lipid solubility, evidenced by a reduced n-octanol/water partition coefficient (logP ≈ -1.2) compared to EE (logP ≈ 4.0) [3] [7]. Stability studies indicate sensitivity to enzymatic and acidic hydrolysis: the sulfate ester bond cleaves under pH <3 or via sulfatase activity, regenerating free EE. Solid-state storage requires protection from light and moisture at -20°C to prevent degradation. HPLC analyses confirm >85-95% purity in commercial standards, with major impurities being desulfated EE or oxidation byproducts [3] [10].
Table 2: Key Physicochemical Parameters
Property | Ethynyl Estradiol 3-Sulfate Sodium Salt | 17α-Ethynylestradiol (EE) |
---|---|---|
Physical State | Crystalline solid | Crystalline solid |
Water Solubility | High (>50 mg/mL) | Low (~0.1 mg/mL) |
logP (Predicted) | -1.2 | 4.0 |
Thermal Stability | Stable at -20°C (dark, anhydrous) | Stable at 25°C |
Degradation | Acid hydrolysis/sulfatases | Photodegradation |
Sulfation at C3 transforms EE into a highly polar metabolite incapable of direct estrogen receptor binding. Pharmacokinetic studies reveal that oral EE administration generates circulating EE sulfate at concentrations 6–22 times higher than unconjugated EE, creating a metabolic reservoir [2] [5]. Unlike estrone sulfate (which converts readily to estradiol via sulfatases), EE sulfate undergoes limited desulfation (14–21% for the 3-sulfate vs. 11% for the 17-sulfate), contributing ≤20% to active EE levels [2] [4]. This contrasts sharply with endogenous estrogen metabolism, where estrone sulfate exhibits 200-fold higher concentrations than estradiol. The sodium salt form of EE sulfate enhances renal excretion efficiency, accounting for 38% of eliminated metabolites versus fecal routes (62%) [5] [8].
Table 3: Metabolic Comparison with Related Estrogens
Parameter | EE 3-Sulfate | 17α-Ethynylestradiol (EE) | Estrone Sulfate |
---|---|---|---|
Molecular Weight | 398.45 g/mol | 296.41 g/mol | 350.42 g/mol |
Receptor Binding | None (pro-drug) | High affinity ERα/ERβ | None (pro-drug) |
Plasma Ratio (vs. free) | 6:1 to 22:1 | 1 (reference) | ~200:1 (vs. estradiol) |
Desulfation Rate | 14–21% | N/A | 60–80% |
Major Elimination | Feces (62%) | Urine (38%) | Urine (70%) |
The structural distinction from other conjugates (e.g., glucuronides) lies in its enterohepatic recirculation potential. While EE glucuronide undergoes rapid renal excretion, EE sulfate’s anionic charge facilitates uptake by hepatic transporters like OATPs, enabling recycling to the liver for partial reactivation [4] [8]. This pharmacokinetic behavior underpins its role in prolonging EE’s half-life despite its inactive form.
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3